N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
Description
N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a structurally complex small molecule featuring a pyrrolidinone core substituted with a 4-chlorophenyl group, linked via a urea moiety to a phenylacetamide scaffold. The 4-chlorophenyl group enhances lipophilicity and may influence target binding affinity, while the acetamide and urea functionalities provide hydrogen-bonding capabilities critical for molecular recognition .
Properties
IUPAC Name |
N-[3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12(25)21-14-3-2-4-15(9-14)22-19(27)23-16-10-18(26)24(11-16)17-7-5-13(20)6-8-17/h2-9,16H,10-11H2,1H3,(H,21,25)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVAYFRCSMYOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-chlorobenzaldehyde with an amine to form an imine, which is then cyclized to produce the pyrrolidinone ring. This intermediate is then reacted with an isocyanate to introduce the urea linkage, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key EGFR Inhibitors with Structural Similarities
Key Observations :
Chlorophenyl Substitution : The 4-chlorophenyl group in the target compound and Compound 6a enhances hydrophobic interactions with EGFR’s ATP-binding pocket, similar to the role of fluorophenyl in Compound 8b .
Urea vs. Thiourea Linkers : The target’s urea moiety may exhibit stronger hydrogen-bonding with residues like Met793 compared to thiourea (Compound 6a), which prioritizes sulfur-mediated hydrophobic contacts .
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Analysis
Key Insights :
- The target compound’s urea linkage improves solubility compared to CPA’s thioether and oxadiazole groups but may reduce membrane permeability relative to Compound 8b’s fluorophenyl-quinazoline system .
- A narrower HOMO-LUMO gap (CPA: 3.9 eV) correlates with higher reactivity, suggesting the target compound’s stability could be superior due to its larger predicted gap (4.5 eV) .
Biological Activity
N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a pyrrolidinone ring, a urea functional group, and substituted phenyl groups, which enhance its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C18H16ClN2O3
- Molecular Weight : Approximately 362.78 g/mol
- Key Functional Groups :
- Pyrrolidinone ring
- Urea group
- Chlorophenyl and phenyl acetamide substituents
The presence of a chlorophenyl group is particularly significant as it contributes to the lipophilicity of the compound, facilitating its penetration through biological membranes.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on chloroacetamides have indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing less efficacy against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Efficacy of Chloroacetamides
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Strong | Moderate | Moderate |
| N-(3-fluorophenyl)-2-chloroacetamide | Moderate | Weak | Strong |
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It may interact with key enzymes involved in various metabolic pathways, including acetylcholinesterase (AChE) and urease inhibitors, which are critical in treating conditions such as Alzheimer's disease and urinary tract infections .
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:
- Receptor Binding : The urea group may facilitate binding to specific receptors, modulating their activity.
- Enzyme Modulation : By inhibiting enzymes such as AChE, the compound could alter neurotransmitter levels, impacting neural signaling pathways.
Case Studies and Research Findings
In a recent study focusing on similar compounds, researchers employed quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure . The findings indicated that the position of substituents on the phenyl ring significantly influenced antimicrobial efficacy.
Notable Findings:
- Compounds with halogenated phenyl groups demonstrated enhanced lipophilicity, improving their ability to penetrate cell membranes.
- Preliminary docking studies suggested favorable interactions with amino acid residues in target proteins, indicating potential therapeutic applications.
Q & A
Q. Analytical Characterization :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV visualization .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity (e.g., urea NH peaks at δ 8.2–9.0 ppm; pyrrolidinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C21H20ClN3O3: 410.12) .
Basic: What are the key structural features of this compound that influence its physicochemical properties?
Methodological Answer:
Critical structural elements include:
- Pyrrolidinone Ring : Enhances rigidity and influences hydrogen-bonding capacity via the carbonyl group.
- 4-Chlorophenyl Group : Increases lipophilicity (logP ~3.0) and may enhance target binding via π-π stacking .
- Ureido Linkage : Provides hydrogen-bond donor/acceptor sites for interactions with biological targets (e.g., enzyme active sites) .
- Acetamide Moiety : Improves solubility in polar solvents (e.g., DMSO) while maintaining membrane permeability.
Q. Physicochemical Analysis :
- Hydrogen-Bond Donors/Acceptors : 2 donors (urea NH, acetamide NH) and 3 acceptors (urea carbonyl, pyrrolidinone carbonyl, acetamide carbonyl) .
- Topological Polar Surface Area (TPSA) : ~93.5 Ų, indicating moderate bioavailability .
Advanced: What experimental approaches are used to study the compound's interaction with biological targets like EGFR?
Methodological Answer:
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to EGFR kinase domains, focusing on interactions with key residues (e.g., Met793, Thr854) .
- In Vitro Kinase Assays : Measures inhibition of EGFR autophosphorylation using ADP-Glo™ Kinase Assay (IC50 values compared to reference inhibitors like gefitinib) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) by immobilizing EGFR on a sensor chip and monitoring compound interaction in real-time .
Q. Data Interpretation :
- Contradictions in activity (e.g., varying IC50 across studies) may arise from assay conditions (ATP concentration, pH) or compound purity. Validate via HPLC (>95% purity) and dose-response curves .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Assay Standardization :
- Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and buffer systems (e.g., Tris-HCl pH 7.5) .
- Include positive controls (e.g., erlotinib for EGFR inhibition).
Compound Characterization :
- Verify purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Confirm stability under assay conditions using LC-MS over 24 hours .
Mechanistic Profiling :
- Perform off-target screening (e.g., kinase panel profiling at 1 µM) to identify confounding interactions .
Advanced: What strategies optimize the compound's pharmacokinetic profile for therapeutic use?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability.
- Metabolic Stability : Assess hepatic microsomal degradation (human/rat) and identify metabolic soft spots (e.g., urea cleavage via CYP3A4) .
- In Vivo Studies :
- Pharmacokinetics (PK) : Administer intravenously (2 mg/kg) and orally (10 mg/kg) in rodents; measure plasma half-life (t1/2) and AUC via LC-MS/MS .
- Tissue Distribution : Use radiolabeled compound (14C-acetamide) to quantify accumulation in target organs .
Q. Structural Modifications :
- Replace the 4-chlorophenyl group with fluorophenyl to reduce CYP450 inhibition .
- Introduce sulfonate groups to improve aqueous solubility for parenteral formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
